molecular formula C24H18N4O2S2 B11524872 2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile)

2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile)

Cat. No.: B11524872
M. Wt: 458.6 g/mol
InChI Key: OKYZZFFVJOYIFR-UHFFFAOYSA-N
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Description

2,2’-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile) is an organic compound with the molecular formula C24H18N4O2S2. This compound is characterized by its unique structure, which includes a phenylenebis core linked to two 6-methylnicotinonitrile groups via oxoethane and thio bridges.

Preparation Methods

The synthesis of 2,2’-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile) typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the phenylenebis core: This step involves the preparation of the 1,4-phenylenebis compound, which serves as the central core of the molecule.

    Attachment of oxoethane groups: The oxoethane groups are introduced through a reaction with appropriate reagents under controlled conditions.

    Introduction of thio bridges: Thio bridges are formed by reacting the intermediate compound with sulfur-containing reagents.

    Attachment of 6-methylnicotinonitrile groups: Finally, the 6-methylnicotinonitrile groups are attached to the phenylenebis core via the oxoethane and thio bridges

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to facilitate large-scale synthesis.

Chemical Reactions Analysis

2,2’-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile) has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its structural features allow it to interact with various biological targets.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,2’-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,2’-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile) can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H18N4O2S2

Molecular Weight

458.6 g/mol

IUPAC Name

2-[2-[4-[2-(3-cyano-6-methylpyridin-2-yl)sulfanylacetyl]phenyl]-2-oxoethyl]sulfanyl-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C24H18N4O2S2/c1-15-3-5-19(11-25)23(27-15)31-13-21(29)17-7-9-18(10-8-17)22(30)14-32-24-20(12-26)6-4-16(2)28-24/h3-10H,13-14H2,1-2H3

InChI Key

OKYZZFFVJOYIFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#N)SCC(=O)C2=CC=C(C=C2)C(=O)CSC3=C(C=CC(=N3)C)C#N

Origin of Product

United States

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